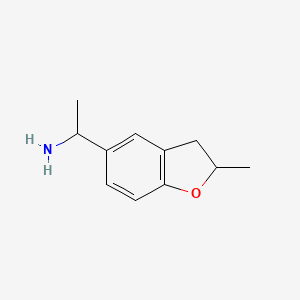

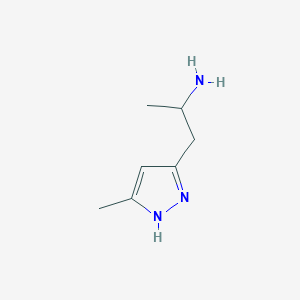

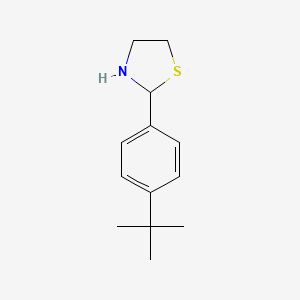

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups on the benzofuran ring. These compounds were synthesized from 2-(2-formylphenoxy)alkanoic acids. Furthermore, the reduction of these ethanones to their corresponding ethanols and amino compounds was achieved using lithium aluminum hydride and Pd/C catalytic reduction, respectively.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In paper , the crystal structure of a related compound is analyzed, revealing that the benzofuran and benzodioxo ring systems are essentially planar with a slight dihedral angle. The compound crystallizes in the monoclinic space group, and its supramolecular architecture is stabilized by strong hydrogen bonds and π-π interactions.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by various substituents on the benzofuran ring. For instance, the oxidation of methylsulfinyl benzofuran compounds is discussed in papers and , where the oxidation was performed using 3-chloroperoxybenzoic acid. The presence of different substituents like methyl, chloro, and methoxy groups can significantly affect the reactivity and the outcome of the chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The crystal structures of these compounds exhibit intermolecular interactions such as hydrogen bonding and aromatic π-π interactions, which can influence their melting points, solubility, and stability. For example, paper describes the crystal structure of a chloro-substituted benzofuran derivative, which is stabilized by aromatic π-π interactions and C-H...O hydrogen bonds.

Aplicaciones Científicas De Investigación

Metabolism and Disposition in Humans

- Research has explored the disposition and metabolism of compounds structurally similar to 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, focusing on their pharmacokinetics and the body's processing of the compounds. For instance, studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrate extensive metabolism with principal elimination via feces, highlighting the importance of understanding metabolic pathways and excretion mechanisms for such compounds (Renzulli et al., 2011).

Toxicological Implications

- Several studies have documented the acute toxicity and severe poisoning effects of psychoactive benzofuran derivatives. These studies underscore the critical need for thorough toxicological evaluations and the understanding of acute toxicity profiles when researching novel psychoactive substances (Hofer et al., 2017).

Pharmacokinetic Properties

- Research into similar benzofuran compounds has shed light on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. For example, the study of lanicemine (AZD6765), a benzofuran-based N-methyl-d-aspartate (NMDA) receptor channel blocker, reveals significant insights into the drug's low clearance and primary urinary excretion pathway (Guo et al., 2015).

Clinical Effects and Risks

- There are documented instances of severe clinical manifestations and fatalities resulting from the recreational use of benzofuran compounds. These cases highlight the risks associated with the consumption of such compounds and the importance of understanding their pharmacodynamic properties and potential for abuse (Hieger et al., 2015).

Receptor Occupancy and Potential Therapeutic Applications

- Studies exploring the receptor occupancy of benzofuran derivatives indicate potential therapeutic applications. For instance, the research into 5-hydroxytryptamine1A (5-HT(1A)) receptor occupancy by novel benzofuran antagonists offers promising insights into the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing promising compounds with target therapy potentials and little side effects . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Propiedades

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392859 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

CAS RN |

889939-90-6 |

Source

|

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)